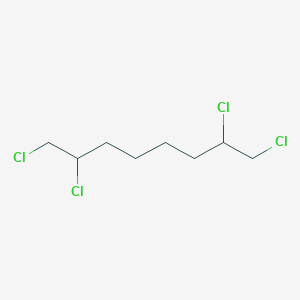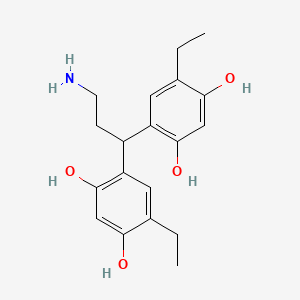![molecular formula C13H11N3O B12543873 4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide CAS No. 827596-02-1](/img/structure/B12543873.png)
4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide typically involves the condensation of 4-aminobenzamide with pyridine-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or benzamide moieties can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide or pyridine rings.
Reduction: Reduced forms of the benzamide or pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the benzamide or pyridine rings.
Applications De Recherche Scientifique
4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Mécanisme D'action
The mechanism of action of 4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide involves its interaction with specific molecular targets. For example, as a quorum sensing inhibitor, it can bind to and inhibit the activity of quorum sensing receptors in bacteria, thereby preventing the expression of genes involved in biofilm formation and virulence . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but with different functional groups.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A methylated derivative with distinct properties.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro-substituted derivative with unique reactivity.
Uniqueness
4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a quorum sensing inhibitor and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Numéro CAS |
827596-02-1 |
|---|---|
Formule moléculaire |
C13H11N3O |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
4-(pyridin-4-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C13H11N3O/c14-13(17)11-1-3-12(4-2-11)16-9-10-5-7-15-8-6-10/h1-9H,(H2,14,17) |
Clé InChI |
OPGXTFCDDUBVNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)N)N=CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


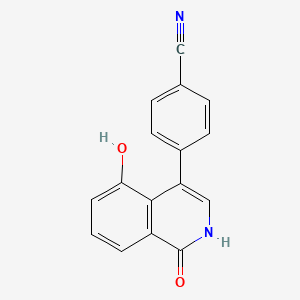

![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)
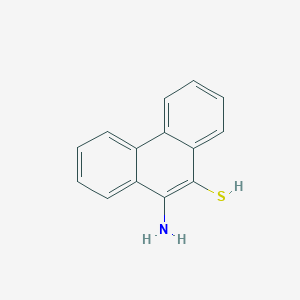

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)
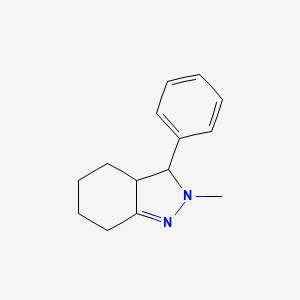
![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)
![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)
